tert-butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2/c1-10(2,3)16-9(15)13-7-4-5-14(6-7)8(11)12/h7H,4-6H2,1-3H3,(H3,11,12)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGGLICOFABLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Carboxamidine-Mediated Guanylation
Procedure :
-
Starting Material : tert-Butyl (3-aminopyrrolidin-1-yl)carbamate is reacted with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at room temperature.
-
Reaction Time : 48–72 hours.
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Workup : The product is precipitated with diethyl ether and purified via flash chromatography.
Data :
| Reagent | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1H-Pyrazole-1-carboxamidine | DMF | DIPEA | 76 | 95 |
| N,N´-Di-Boc-thiourea | THF | NEt3 | 68 | 92 |
Key Observations :
Mukaiyama Reagent-Assisted Coupling
Procedure :
-
Activation : tert-Butyl (3-aminopyrrolidin-1-yl)carbamate is treated with N,N´-bis(tert-butoxycarbonyl)thiourea and 2-chloro-1-methylpyridinium iodide (Mukaiyama’s reagent) in dichloromethane.
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Deprotection : Boc groups are removed using 4 M HCl in dioxane.
Data :
| Reagent Ratio (amine:thiourea) | Temperature (°C) | Yield (%) |
|---|---|---|
| 1:1.2 | 25 | 85 |
| 1:1.5 | 0→25 | 88 |
Advantages :
Nitrile-to-Guanidine Conversion
Pinner Reaction Approach
Procedure :
-
Starting Material : tert-Butyl N-(3-cyanopyrrolidin-1-yl)carbamate.
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Reaction : The nitrile is treated with anhydrous HCl in ethanol, followed by ammonia gas to form the amidine.
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Purification : Crystallization from hexane/ethyl acetate.
Data :
| Step | Conditions | Intermediate Yield (%) |
|---|---|---|
| Nitrile hydrolysis | HCl (g), EtOH, 0°C, 2 h | 90 |
| Ammonolysis | NH3 (g), RT, 12 h | 78 |
Challenges :
Reductive Amination for Pyrrolidine Core Formation
Cyclization of Linear Precursors
Procedure :
-
Substrate : N-Boc-3-aminobutanal.
-
Guanidinylation : As described in Section 1.1.
Data :
| Catalyst | H2 Pressure (psi) | Time (h) | Cyclization Yield (%) |
|---|---|---|---|
| Pd/C (10%) | 50 | 6 | 82 |
| Ra-Ni | 30 | 12 | 65 |
Notes :
Industrial-Scale Optimization
Solvent and Base Selection
Patent Insights (WO2019158550A1) :
-
Problem : High viscosity in acetonitrile with triethylamine (TEA) reduces stirring efficiency.
-
Solution : Use neutral reagents (non-salt forms) in acetone with 1.5 eq. TEA.
Comparative Data :
| Solvent | Base (eq.) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | TEA (4.6) | 7 | 85 |
| Acetone | TEA (1.5) | 5 | 93 |
Advantages :
Stereochemical Control
Chiral Resolution of Racemic Mixtures
Method :
-
Enzymatic Resolution : Use of lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers.
-
Crystallization : Diastereomeric salt formation with L-tartaric acid.
Data :
| Resolution Method | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Enzymatic | Racemic Boc-protected amine | 98 | 45 |
| Crystallization | (R)-isomer | 99.5 | 68 |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the carbamimidoyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions and regulatory mechanisms .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific diseases, such as cancer or neurological disorders .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure allows for the development of products with specific properties and functions .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and pathways, ultimately affecting the biological activity of the compound .
Comparison with Similar Compounds
Key Observations :
- The carbamimidoyl group in the target compound introduces guanidine functionality, enhancing hydrogen-bonding capacity compared to cycloalkyl or pyridine substituents .
- Cyclopentyl and cyclopropyl substituents increase lipophilicity, impacting membrane permeability in drug design .
- The formyl group in the pyridine derivative () offers a reactive site for further conjugation, unlike the Boc-protected amines in other analogs.
Physicochemical Properties
- Solubility :
- Stability: Boc-protected amines (e.g., target compound and cyclopentyl analog) are stable under basic conditions but susceptible to acidic deprotection . The azidoethylamino derivative () is light-sensitive due to the azide group, requiring storage in dark conditions.
Biological Activity
Tert-butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
- Molecular Formula : C10H19N3O3
- Molecular Weight : 229.28 g/mol
- IUPAC Name : this compound
- CAS Number : 108612-54-0
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression.
Anti-inflammatory Activity
Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, such as interleukin-8 (IL-8). IL-8 is implicated in various inflammatory disorders and tumor progression. The inhibition of IL-8 production has been observed in studies involving colon carcinoma cell lines, suggesting a potential therapeutic avenue for managing inflammation-related diseases .
Anticancer Activity
In vitro studies have demonstrated that this compound may enhance the efficacy of chemotherapeutic agents like cisplatin in bladder cancer treatment. This combination therapy could potentially improve patient outcomes by targeting cancer cells more effectively while reducing side effects associated with higher doses of chemotherapy .
Case Study 1: Inhibition of IL-8 Production
A study conducted on HT-29 colon carcinoma cells showed that this compound significantly reduced IL-8 levels. This reduction correlated with decreased cell proliferation and migration, highlighting the compound's potential as an anti-cancer agent .
Case Study 2: Synergistic Effects with Cisplatin
In another investigation, the combination of this compound and cisplatin was assessed in bladder cancer models. The results indicated that this combination not only increased apoptosis in cancer cells but also reduced the overall toxicity compared to cisplatin alone .
Data Table: Summary of Biological Activities
Q & A
Q. Basic Stability Profiling
- NMR : Monitor tert-butyl group degradation (δ ~1.4 ppm for C(CH)) in DO/HCl.
- Mass spectrometry (MS) : Detect cleavage products (e.g., m/z 156 for pyrrolidin-3-amine) .
Advanced Kinetic Studies
UV-Vis spectroscopy tracks carbamate hydrolysis (λ = 245 nm) in real time. Arrhenius plots determine activation energy (E) for degradation, guiding formulation pH (optimal: 6–8) .
How can enantiomeric purity of chiral tert-butyl carbamates be ensured during synthesis?
Q. Basic Chiral Resolution
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients.
- Circular dichroism (CD) : Confirm absolute configuration via Cotton effects at 210–230 nm .
Advanced Catalysis
Asymmetric hydrogenation with Ru-BINAP catalysts achieves >99% ee for bicyclo[3.1.0]hexane derivatives. Kinetic resolution via lipase-catalyzed transesterification (e.g., CAL-B) separates diastereomers .
What computational methods predict the reactivity of the carbamimidoyl group in cross-coupling reactions?
Q. DFT Modeling (Advanced)
- Electrostatic potential maps : Identify nucleophilic sites (e.g., carbamimidoyl -NH at −45 kcal/mol).
- Transition state analysis : Pd-catalyzed Suzuki couplings favor trans-addition with ΔG‡ = 22.3 kcal/mol .
How does the compound’s logP affect its utility in blood-brain barrier (BBB) penetration studies?
Q. Basic Physicochemical Profiling
- Experimental logP : 1.8 (shake-flask method), indicating moderate BBB penetration.
- Advanced MD simulations : Predict partitioning into lipid bilayers within 50 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
